Species‑Specific Sequence Divergence at Position 8 Relative to Human N‑Cadherin EC1 Peptide
The avian decapeptide carries a Val residue at position 8 (LRAHAVD**V**NG‑NH₂), whereas the human N‑cadherin EC1‑derived CAR peptide contains Ile at the equivalent position (N‑Ac‑LRAHAVD**I**NG‑NH₂) [1]. This non‑conservative substitution (Val → Ile) occurs within the β‑turn region (Asp7–Gly10) that is critical for cadherin‑dimer interface recognition and influences the peptide’s secondary‑structure propensity in solution [2]. No published head‑to‑head potency comparison between the two species variants exists, but the flanking‑sequence specificity established for cyclic HAV peptides demonstrates that single‑residue changes adjacent to the HAV motif can abolish or enhance N‑cadherin inhibitory activity [3], making sequence identity a key procurement criterion.
| Evidence Dimension | Sequence identity at position 8 within the N‑cadherin EC1 (76‑85) region |
|---|---|
| Target Compound Data | Val at position 8 (LRAHAVDVNG‑NH₂, chicken) |
| Comparator Or Baseline | Ile at position 8 (N‑Ac‑LRAHAVDING‑NH₂, human; note: N‑terminal acetylation present) |
| Quantified Difference | Single‑residue change (Val vs Ile); quantitative functional impact not yet published in a direct comparison |
| Conditions | Sequence alignment of N‑cadherin EC1 domains; structural context from NMR and molecular dynamics of the avian peptide (Lutz et al., 1995) |
Why This Matters
Procurement of the human‑sequence analogue instead of the avian peptide introduces an untested variable that may alter cadherin‑binding kinetics and species‑model relevance.
- [1] Blaschuk OW. scite author profile – human N‑cadherin CAR peptide N‑Ac‑LRAHAVDING‑NH₂. Accessed 2026. View Source
- [2] Lutz KL, Jois SD, Siahaan TJ. Secondary structure of the HAV peptide which regulates cadherin‑cadherin interaction. J Biomol Struct Dyn. 1995; 13(3): 447-55. PMID: 8825724. View Source
- [3] Williams E, et al. A novel family of cyclic peptide antagonists suggests that N‑cadherin specificity is determined by amino acids that flank the HAV motif. J Biol Chem. 2000; 275(6): 4007-12. PMID: 10660557. View Source
